molecular formula C12H12N2O B8330759 4-[(2-Pyridinylamino)methyl]phenol

4-[(2-Pyridinylamino)methyl]phenol

Cat. No.: B8330759
M. Wt: 200.24 g/mol
InChI Key: JGOVHMYSXVVYMK-UHFFFAOYSA-N
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Description

4-[(2-Pyridinylamino)methyl]phenol is a phenolic derivative featuring a pyridinylamino-methyl substituent at the para position of the benzene ring. Structurally, it consists of a phenol group linked via a methylene bridge to a 2-aminopyridine moiety. This compound shares structural similarities with pharmaceutical agents like Fenyramidol (α-[(2-Pyridylamino)methyl]benzyl alcohol), which is used for its muscle relaxant properties .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-[(pyridin-2-ylamino)methyl]phenol

InChI

InChI=1S/C12H12N2O/c15-11-6-4-10(5-7-11)9-14-12-3-1-2-8-13-12/h1-8,15H,9H2,(H,13,14)

InChI Key

JGOVHMYSXVVYMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs.
  • Phenol vs. Benzyl Alcohol: The phenolic -OH in the target compound offers higher acidity (pKa ~10) compared to the benzyl alcohol group in Fenyramidol (pKa ~15), enhancing solubility and hydrogen-bonding capacity .

Tyrosinase Inhibition

Compound IC₅₀ (µM) Inhibition Type Mechanism Insights
4-[Bis(thiazol-2-ylamino)methyl]phenol 29.71 Competitive Binds enzyme active site, displaces substrate
Kojic Acid (Reference) 72.27 Non-competitive Chelates copper cofactor
Ascorbic Acid (Reference) 385.6 Mixed Reduces dopaquinone intermediates

Key Findings :

  • The thiazole derivative exhibits 2.4× and 13× higher tyrosinase inhibition than kojic acid and ascorbic acid, respectively . Its bis-thiazole structure likely enhances binding via sulfur-mediated interactions.
  • The phenolic -OH could further stabilize enzyme interactions.

Physicochemical and Pharmacokinetic Properties

Property This compound 4-[Bis(thiazol-2-ylamino)methyl]phenol Fenyramidol
LogP (Predicted) 1.8 2.1 2.3
Aqueous Solubility Moderate (phenol enhances) Low (thiazole hydrophobicity) Low (benzyl alcohol)
Hydrogen-Bond Donors 2 (-OH, -NH-) 3 (-OH, two -NH-) 2 (-OH, -NH-)

Implications :

  • Thiazole derivatives may exhibit higher membrane permeability due to increased lipophilicity .

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